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Compound of Interest

Compound Name: 2-Hydroxyethyl acetate

Cat. No.: B165343 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-hydroxyethyl
acetate, catering to researchers, scientists, and professionals in drug development. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, presenting the data in clear, tabular formats for

straightforward interpretation and comparison. Detailed experimental protocols for acquiring

this spectroscopic data are also provided, alongside a visual representation of the general

analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-hydroxyethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Proton Type Chemical Shift (δ, ppm) Multiplicity

Acetate methyl (-COCH₃) ~2.08 Singlet

Methylene adjacent to ester (-

OCH₂-)
~4.20 Triplet

Methylene adjacent to hydroxyl

(-CH₂OH)
~3.75 Triplet

Hydroxyl (-OH) Variable Singlet (broad)

¹³C NMR Spectral Data

Carbon Type Chemical Shift (δ, ppm)

Carbonyl (-C=O) ~171.0

Methylene adjacent to ester (-OCH₂) ~65.0

Methylene adjacent to hydroxyl (-CH₂OH) ~60.0

Acetate methyl (-COCH₃) ~20.9

(Data sourced from the Spectral Database for

Organic Compounds, SDBS)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Description

~3400 (broad) O-H
Hydroxyl group stretching

vibration

~2950 C-H Alkane C-H stretching

~1740 (strong) C=O
Ester carbonyl stretching

vibration

~1240 C-O Ester C-O stretching

~1050 C-O Alcohol C-O stretching
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Mass Spectrometry (MS)
m/z Proposed Fragment Ion

104 [C₄H₈O₃]⁺˙ (Molecular Ion)

89 [M - CH₃]⁺

73 [M - OCH₃]⁺

61 [HOCH₂CH₂O]⁺

45 [CH₂OH]⁺

43 [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-hydroxyethyl acetate for ¹H NMR and 50-

100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

The final volume in the NMR tube should be approximately 4-5 cm in height.

Cap the NMR tube securely.
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Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample in the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

Tune and match the appropriate probe (¹H or ¹³C) to the sample.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay may be necessary due to the lower natural

abundance and longer relaxation times of the ¹³C nucleus.

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform,

phasing the spectrum, and performing baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a single drop of neat 2-hydroxyethyl acetate directly onto the center of the ATR

crystal.

Instrument Setup and Data Acquisition:
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Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the instrument and atmosphere.

Lower the ATR press to ensure good contact between the liquid sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The resulting spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Preparation:

Prepare a dilute solution of 2-hydroxyethyl acetate in a volatile organic solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

If using a direct infusion method, load the sample solution into a syringe for introduction

into the ion source.

If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, inject a small

volume (e.g., 1 µL) of the prepared solution into the GC inlet.

Instrument Setup and Data Acquisition:

Tune and calibrate the mass spectrometer according to the manufacturer's

recommendations using a suitable calibration standard.

For direct infusion, introduce the sample into the ion source at a constant flow rate.

For GC-MS, the sample is vaporized in the injector and separated on the GC column

before entering the mass spectrometer.
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In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV) to induce ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer, where they are separated

based on their mass-to-charge ratio (m/z).

A mass spectrum is generated by plotting the relative abundance of the ions as a function

of their m/z values.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample like 2-hydroxyethyl acetate.
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Caption: Workflow for spectroscopic analysis of 2-hydroxyethyl acetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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